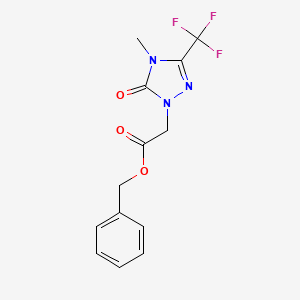
benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C13H12F3N3O3 and its molecular weight is 315.252. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl and acetate moieties contribute to its overall pharmacological profile.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 3.6 - 11.0 | |
| MCF-7 (Breast Cancer) | 4.0 - 12.0 | |
| HeLa (Cervical Cancer) | 5.0 - 15.0 |
These results indicate that the compound has a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at G0/G1 and G2/M phases. This was evidenced by flow cytometry analysis indicating an increase in the sub-G1 population, suggesting apoptosis induction .
- Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential effectiveness across different cancer types .
- Inhibition of MDM2-p53 Interactions : Although it was noted that the compound did not inhibit MDM2-p53 interactions directly, it still influenced apoptotic pathways through alternative mechanisms .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the benzyl ring also play a crucial role in modulating activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against HCT-116 and MCF-7 |
| Benzyl vs. Phenyl | Benzyl substituents generally exhibit higher activity |
This information underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Case Studies
Several case studies have explored the biological effects of similar triazole derivatives:
- Antiviral Activity : Compounds with triazole motifs have shown promising antiviral properties against various viruses, indicating a broad spectrum of biological activity beyond anticancer effects .
- Antimicrobial Properties : Research has demonstrated that related triazole derivatives possess significant antimicrobial activity against bacterial strains, suggesting potential applications in infectious disease management .
属性
IUPAC Name |
benzyl 2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-10(20)22-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZPHWFAVDATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













